molecular formula C4H7ClN2O3 B13349948 (R)-3-Amino-2-oxooxetane-3-carboxamide hydrochloride

(R)-3-Amino-2-oxooxetane-3-carboxamide hydrochloride

Cat. No.: B13349948
M. Wt: 166.56 g/mol
InChI Key: YOUYBRZMUMNELG-PGMHMLKASA-N
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Description

®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique oxetane ring structure, which imparts distinct chemical properties. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent functionalization steps introduce the amino and carboxamide groups.

Industrial Production Methods

Industrial production of ®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine or alcohol derivatives.

Scientific Research Applications

®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-oxooxetane-3-carboxamide: The non-hydrochloride form of the compound.

    (S)-3-Amino-2-oxooxetane-3-carboxamide hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-Amino-2-oxooxetane-3-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

®-3-Amino-2-oxooxetane-3-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C4H7ClN2O3

Molecular Weight

166.56 g/mol

IUPAC Name

(3R)-3-amino-2-oxooxetane-3-carboxamide;hydrochloride

InChI

InChI=1S/C4H6N2O3.ClH/c5-2(7)4(6)1-9-3(4)8;/h1,6H2,(H2,5,7);1H/t4-;/m1./s1

InChI Key

YOUYBRZMUMNELG-PGMHMLKASA-N

Isomeric SMILES

C1[C@](C(=O)O1)(C(=O)N)N.Cl

Canonical SMILES

C1C(C(=O)O1)(C(=O)N)N.Cl

Origin of Product

United States

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